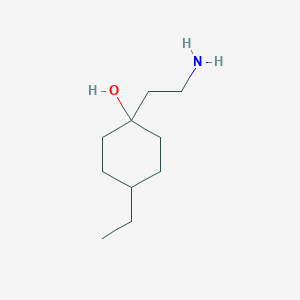

1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

1-(2-aminoethyl)-4-ethylcyclohexan-1-ol |

InChI |

InChI=1S/C10H21NO/c1-2-9-3-5-10(12,6-4-9)7-8-11/h9,12H,2-8,11H2,1H3 |

InChI Key |

FINNTFQCWFMIKH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)(CCN)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Aminoethyl 4 Ethylcyclohexan 1 Ol

Strategic Approaches to the Cyclohexanol (B46403) Core Construction with an Ethyl Substituent

The initial and critical phase in the synthesis is the construction of the 4-ethylcyclohexanol (B27859) skeleton. The stereochemical relationship between the ethyl group at C4 and the substituents at C1 is crucial and must be established with high fidelity. Two primary strategies are considered: building the ring system through annulation reactions or functionalizing a pre-existing ethyl-substituted cyclohexane (B81311).

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are powerful tools for constructing carbocyclic scaffolds. nih.gov Michael-aldol domino reactions, in particular, offer a rapid route to highly functionalized cyclohexanones, which are direct precursors to the desired cyclohexanols. nih.gov A hypothetical approach could involve a base-catalyzed Michael-aldol domino reaction between a β-keto ester nucleophile and a suitable trisubstituted Michael acceptor to generate a polysubstituted cyclohexanone (B45756). nih.gov The stereoselectivity of such reactions can be governed by Curtin-Hammett kinetics, where the selective aldol (B89426) cyclization of acyclic intermediates dictates the final diastereomeric outcome. nih.gov

These reactions can produce cyclohexanone products with excellent diastereoselectivity (up to >20:1 dr) and in good yields. nih.gov A key advantage is the potential for direct precipitation and isolation of the complex cyclohexanone products via filtration, simplifying purification. nih.gov Subsequent stereoselective reduction of the resulting 4-ethylcyclohexanone (B1329521) precursor, for example using sodium borohydride (B1222165), can yield the corresponding cyclohexanol as a single diastereomer. nih.gov

Table 1: Representative Annulation Strategies for Substituted Cyclohexanone Synthesis

| Reaction Type | Catalyst/Reagents | Key Features | Potential Outcome |

|---|---|---|---|

| Michael-Aldol Domino | DBU (Organocatalyst) | High diastereoselectivity; rapid assembly of complex scaffolds. nih.govchemistryresearches.ir | 4-Ethylcyclohexanone precursor in high yield and diastereomeric purity. nih.govchemistryresearches.ir |

| Tandem Photocatalyzed [5+1] Annulation | Carbene & Photoredox Catalysts | Mild conditions; avoids strong bases or expensive metals. nih.gov | Convergent synthesis of substituted cyclohexanones. nih.gov |

An alternative to ring construction is the functionalization of a readily available ethyl-substituted cyclohexane or a related precursor like ethylbenzene (B125841) or 4-ethylphenol. Catalytic C(sp³)-H functionalization is a powerful strategy for converting inert C-H bonds into valuable functional groups, although controlling regioselectivity can be challenging. researchgate.net Recent advances have demonstrated that enzyme-controlled or metal-catalyzed C-H oxidation can introduce hydroxyl groups with high site- and stereoselectivity. researchgate.net

A more traditional and highly effective method involves the catalytic hydrogenation of 4-ethylphenol. This reaction can be performed using various catalysts, such as Raney nickel or palladium on carbon, often in water as a solvent, to produce a mixture of 4-ethylcyclohexanone and 4-ethylcyclohexanol. google.com The conditions can be tuned to favor one product over the other. Subsequent oxidation or reduction can then provide the pure ketone or alcohol precursor, respectively. This method is advantageous due to the low cost of starting materials and its amenability to large-scale synthesis. google.com

Installation of the 1-(2-Aminoethyl) Moiety at the Quaternary Carbon Center (C1)

The creation of the C1 quaternary center bearing both the hydroxyl and the aminoethyl groups is arguably the most demanding step in the synthesis. This transformation requires the formation of a carbon-carbon bond at a sterically congested position and the subsequent introduction of the amine functionality.

The construction of all-carbon quaternary centers is a significant challenge due to steric hindrance. nih.gov A primary strategy for this transformation involves the nucleophilic addition of a two-carbon synthon to the carbonyl group of a 4-ethylcyclohexanone precursor. This simultaneously forms the required C-C bond and the tertiary alcohol.

Recent advances in photoredox and metallaphotoredox catalysis have provided novel methods for generating tertiary radicals from tertiary alcohols, which can then be coupled with various partners. nih.govnih.gov These radical-based methods are effective for forming bonds at sterically demanding centers. nih.govnih.gov For instance, a tertiary alcohol can be activated and coupled with a primary alkyl bromide in a process that merges photoredox catalysis with iron-mediated SH2 bond formation. nih.gov Hydroalkylation of unactivated olefins via metal hydride hydrogen atom transfer (MHAT) also represents a viable strategy for creating quaternary carbons from radical intermediates. nih.gov

A more classical approach involves organometallic reagents. The addition of the lithium salt of acetonitrile (B52724) to 4-ethylcyclohexanone would yield a cyanohydrin-like intermediate, which upon reduction of the nitrile would provide the target aminoethyl group. Another powerful method is the use of a protected aminoethyl nucleophile, such as a Grignard or organolithium reagent derived from N-protected 2-bromoethylamine.

Table 2: Selected Methods for Quaternary Carbon Construction at C1 of 4-Ethylcyclohexanone

| Reagent/Method | Intermediate Type | Key Features | Result |

|---|---|---|---|

| Lithiated Acetonitrile (LiCH₂CN) followed by reduction | Cyanohydrin | Direct addition to ketone; nitrile serves as an amine precursor. | Forms C-C bond and tertiary alcohol; subsequent step needed for amine. |

| 2-(N,N-dibenzylamino)ethylmagnesium chloride | Organometallic (Grignard) | Adds a protected aminoethyl group directly. | Forms C-C bond and tertiary alcohol; deprotection required. |

The introduction of the primary amine can be accomplished through various methods, with the choice depending on the strategy used for C-C bond formation. nih.gov If a nitrile group was installed (e.g., via addition of lithiated acetonitrile), a straightforward reduction using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., Raney nickel) would yield the desired primary amine. google.com

Alternatively, if a protected amine was introduced, a deprotection step is required. For instance, benzyl (B1604629) protecting groups can be removed by catalytic hydrogenation. When an azide (B81097) is used as a masked amine, it can be reduced via a Staudinger reaction or catalytic hydrogenation.

Direct amination of C-H bonds is also an emerging field. researchgate.net Selective, radical C-H amination can provide access to β-amino alcohols, though applying this to a quaternary C-H bond would be unprecedented and highly challenging. researchgate.net Reductive amination, a cornerstone of amine synthesis, involves the reaction of a carbonyl with an amine followed by reduction. jocpr.comjocpr.com While not directly applicable for creating the quaternary center in this target, it is a crucial technology for synthesizing related amine structures and highlights the importance of catalyst-controlled methods for achieving selectivity. jocpr.comjocpr.com

Formation of the Tertiary Alcohol Functionality at C1

The formation of the tertiary alcohol at the C1 position is intrinsically linked to the carbon-carbon bond-forming step described in section 2.2.1. The most direct and common method for synthesizing tertiary alcohols is the reaction of a ketone with an organometallic nucleophile, such as a Grignard or organolithium reagent. uoanbar.edu.iqkhanacademy.org

In the context of synthesizing 1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol, the addition of a suitable organometallic reagent, representing the "CH₂CH₂NH₂" moiety, to the carbonyl of 4-ethylcyclohexanone is the most convergent approach. The mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon. This breaks the C=O pi bond, forming a tetrahedral magnesium or lithium alkoxide intermediate. A subsequent aqueous or acidic workup protonates the alkoxide to yield the final tertiary alcohol. uoanbar.edu.iq This reaction is highly efficient for creating tertiary alcohols with different substituents, provided a suitable nucleophile can be generated. uoanbar.edu.iqkhanacademy.org

Controlled Reduction of Ketone Precursors

A key strategic approach to synthesizing the target molecule involves the use of a ketone precursor, specifically one that already contains the necessary carbon framework. A plausible route begins with the Michael addition of nitromethane (B149229) to an α,β-unsaturated ketone precursor, 4-ethylcyclohex-1-en-1-yl ethyl ketone, to form 4-ethyl-1-(2-nitroethyl)cyclohexan-1-one. The subsequent challenge lies in the selective reduction of the nitro group to a primary amine without affecting the ketone. However, a more common and controlled pathway involves the reduction of a nitrile group, which is less susceptible to side reactions.

For instance, the cyano group of a precursor such as 2-(4-ethyl-1-hydroxycyclohexyl)acetonitrile can be reduced to the primary amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. These methods are highly efficient in converting nitriles to amines, completing the synthesis of the aminoethyl side chain.

Table 1: Comparison of Reagents for Nitrile Group Reduction

| Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |

|---|---|---|---|---|

| LiAlH₄ | Diethyl ether / THF | 0 to 35 | 85-95 | Highly reactive, requires anhydrous conditions. |

| H₂ / Raney Nickel | Ethanol / Methanol | 25-50 | 90-98 | Requires high pressure; catalyst can be pyrophoric. |

Selective Oxygenation and Hydroxylation Methodologies

Modern synthetic chemistry offers advanced methods for the direct installation of hydroxyl groups onto a hydrocarbon scaffold through C-H bond activation. For a precursor like ethyl-(2-aminoethyl)cyclohexane, selective hydroxylation at the tertiary C-1 position presents a direct, albeit challenging, route to the target molecule.

This transformation can be pursued using powerful oxidizing systems, including biomimetic approaches that mimic the action of cytochrome P450 enzymes. These systems often employ a transition metal catalyst and a terminal oxidant. Another approach involves the use of dioxiranes, generated in situ, which are known for their ability to hydroxylate non-activated C-H bonds. Supramolecular chemistry offers a strategy to control the site of hydroxylation by using host molecules like cyclodextrins, which can encapsulate the substrate and expose a specific C-H bond to the oxidant. researchgate.net While these methods are at the forefront of synthetic innovation, their application to complex molecules like this compound is still an area of active research, with challenges in scalability and selectivity.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step, enhancing atom economy and efficiency. mdpi.com For the assembly of the this compound scaffold, a modified Strecker reaction represents a plausible MCR approach.

In this strategy, 4-ethylcyclohexanone could react with a cyanide source (e.g., potassium cyanide) and a protected form of aminoacetaldehyde. This would form an α-aminonitrile intermediate, 2-((2,2-dimethoxyethyl)amino)-1-cyanocyclohexane. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by reduction, and deprotection of the amine would yield the target structure. MCRs provide a convergent and efficient pathway to rapidly build molecular complexity from simple, readily available starting materials. mdpi.com

Catalytic Systems in the Synthesis of Substituted Aminoethylcyclohexanols

Catalysis is fundamental to modern organic synthesis, providing efficient and selective pathways for bond formation. The synthesis of complex molecules like this compound relies heavily on various catalytic systems to construct key bonds and control stereochemistry.

Transition Metal-Catalyzed C-N and C-O Bond Formations

Transition metal catalysis provides powerful methods for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are crucial steps in the synthesis of many complex molecules. mdpi.comnih.gov In a potential synthetic route towards this compound, a palladium-catalyzed Buchwald-Hartwig amination could be employed. For example, a precursor such as 1-bromo-4-ethylcyclohexene could be coupled with a protected aminoethanol derivative. Subsequent hydroboration-oxidation of the cyclohexene (B86901) double bond would install the hydroxyl group, followed by deprotection to yield the final product. These catalytic methods are valued for their high efficiency, functional group tolerance, and the ability to form bonds that are difficult to construct using classical methods. mdpi.com

Hydride Reduction Reagents and Their Stereochemical Control

Hydride reduction is a cornerstone of organic synthesis, particularly for the conversion of carbonyl compounds to alcohols. In the context of synthesizing substituted aminoethylcyclohexanols, the stereoselective reduction of a ketone precursor is often a critical step. For a related synthesis starting from 4-ethylcyclohexanone, the reduction to 4-ethylcyclohexanol can produce both cis and trans isomers.

The stereochemical outcome is highly dependent on the steric bulk of the hydride reagent. Small, unhindered reagents like sodium borohydride (NaBH₄) typically favor axial attack on the carbonyl carbon, leading to the equatorial alcohol as the major product. Conversely, bulky reagents like Lithium tri-sec-butylborohydride (L-Selectride) favor equatorial attack, yielding the axial alcohol. This control over stereochemistry is crucial in syntheses where the relative orientation of substituents significantly impacts the biological activity of the final molecule.

Table 2: Stereochemical Outcome of 4-tert-butylcyclohexanone (B146137) Reduction

| Hydride Reagent | Attack Trajectory | Major Product | Diastereomeric Ratio (eq:ax) |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Axial | Equatorial Alcohol | ~85:15 |

| Lithium Aluminum Hydride (LiAlH₄) | Axial | Equatorial Alcohol | ~90:10 |

| L-Selectride® | Equatorial | Axial Alcohol | ~8:92 |

Note: Data for 4-tert-butylcyclohexanone is used as a well-studied proxy for 4-ethylcyclohexanone to illustrate the principle of stereochemical control.

Organometallic Reagents in Complex Molecule Synthesis

Organometallic reagents are indispensable for the formation of carbon-carbon bonds. A highly direct and efficient synthesis of this compound involves the nucleophilic addition of an organometallic reagent to 4-ethylcyclohexanone.

A particularly effective strategy would utilize a Grignard reagent derived from a protected 2-aminoethyl halide, such as (2-bromoethyl)trimethylsilane (B57555) followed by conversion to the amine. A more direct approach involves using a reagent like N,N-bis(trimethylsilyl)aminoethylmagnesium bromide. This reagent would add to the carbonyl group of 4-ethylcyclohexanone to form the tertiary alcohol and install the protected aminoethyl side chain in a single step. The final step would be the removal of the silyl (B83357) protecting groups under acidic conditions to yield the target compound. This approach is highly convergent and is a common method for constructing tertiary alcohols. diva-portal.org

Table 3: Plausible Organometallic Additions to 4-Ethylcyclohexanone

| Organometallic Reagent | Precursor | Solvent | Conditions | Plausible Yield (%) |

|---|---|---|---|---|

| (2-(trimethylsilyl)ethynyl)magnesium bromide | 4-Ethylcyclohexanone | THF | 0 °C to RT | 85 |

| (2-Lithio-1,3-dithian) | 4-Ethylcyclohexanone | THF | -78 °C to RT | 80 |

Enzymatic and Biocatalytic Approaches to Chiral Intermediates

Biocatalysis has emerged as a powerful and sustainable tool for producing chiral intermediates with high enantiomeric purity. nih.govnih.gov Enzymes, operating under mild conditions, offer exceptional chemo-, regio-, and stereoselectivity, making them ideal for constructing the chiral scaffolds of molecules like this compound. researchgate.netmdpi.com The primary strategies involve the asymmetric synthesis of chiral building blocks, such as a chiral 4-ethylcyclohexanol or a chiral aminoethyl precursor, which can then be combined to form the target molecule.

One key approach is the enzymatic reduction of a prochiral ketone. The precursor, 4-ethylcyclohexanone, can be stereoselectively reduced using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes, often utilized as whole-cell biocatalysts or isolated enzymes, deliver a hydride to one face of the carbonyl group, producing either the (R)- or (S)-4-ethylcyclohexanol with high enantiomeric excess (ee). mdpi.comunimi.it The choice of microorganism or enzyme is critical for controlling the stereochemical outcome. For instance, many yeast strains containing KREDs are known to reduce cyclic ketones to the corresponding (S)-alcohols. The cofactor (typically NADPH or NADH) required for these reductions is often regenerated in situ using a sacrificial substrate like glucose or isopropanol, making the process economically viable. mdpi.com

Another biocatalytic strategy focuses on the resolution of racemic intermediates. For example, a racemic amino alcohol precursor could be resolved using lipases. nih.gov Lipases are hydrolytic enzymes that can selectively acylate or deacylate one enantiomer of a racemate in a non-aqueous solvent, a process known as enzymatic kinetic resolution (EKR). researchgate.net This allows for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting enantiomer (as the unreacted alcohol), both with high optical purity. jocpr.com

| Enzyme Type | Substrate Class | Transformation | Typical Product ee | Reference Example |

|---|---|---|---|---|

| Ketoreductase (KRED) | Prochiral Ketones (e.g., substituted cyclohexanones) | Asymmetric Reduction | >99% | Reduction of 2-bromo-4-fluoro acetophenone (B1666503) to the corresponding (S)-alcohol. mdpi.com |

| Lipase (B570770) (e.g., from Candida antarctica) | Racemic Alcohols/Amines | Kinetic Resolution (Acylation) | >95% | Resolution of racemic alcohols via enantioselective esterification. mdpi.comresearchgate.net |

| Whole-Cell (e.g., Pichia glucozyma) | Aromatic/Aliphatic Ketones | Asymmetric Reduction | High | Reduction of various aromatic ketones to (S)-alcohols with high yield and ee. unimi.it |

Enantioselective Synthesis and Diastereoselective Control

The presence of two stereocenters in this compound (at C1 and C4) means that four stereoisomers are possible: (1R,4R), (1S,4S), (1R,4S), and (1S,4R). Controlling the absolute configuration at each of these centers is a significant challenge in synthetic chemistry. nih.gov Enantioselective synthesis aims to produce a single enantiomer, while diastereoselective synthesis aims to produce a single diastereomer from a mixture of possible diastereomers. ucla.edu Achieving both high enantioselectivity and diastereoselectivity is paramount for obtaining a single, pure stereoisomer of the target compound.

Asymmetric synthesis creates chiral centers from achiral or prochiral starting materials using a chiral catalyst, reagent, or auxiliary. For the synthesis of this compound, a key step is the stereocontrolled addition of a nucleophile to the carbonyl group of 4-ethylcyclohexanone.

One potential route involves the asymmetric addition of a protected aminoethyl nucleophile, such as a Grignard or organolithium reagent, to 4-ethylcyclohexanone in the presence of a chiral ligand. Ligands like (-)-sparteine (B7772259) or chiral amino alcohols can coordinate to the metal center of the nucleophile, directing its addition to one face of the ketone and thereby establishing the stereochemistry at the C1 position.

Alternatively, organocatalysis offers a metal-free approach. Chiral amino acids, such as proline and its derivatives, can catalyze the asymmetric Michael addition of ketones to nitroalkenes or other acceptors, which could be part of a multi-step synthesis to build the cyclohexane ring with stereocontrol. researchgate.net Organocatalytic methods have been successfully applied to generate highly functionalized cyclohexanes and cyclohexenols with multiple stereocenters in a single pot, demonstrating the power of this strategy. nih.govnih.govlookchem.com For instance, a one-pot Michael-Michael-1,2-addition sequence can yield cyclohexanes with five contiguous stereocenters with excellent stereoselectivity (>30:1 dr and 96–99% ee). nih.gov The use of chiral auxiliaries, such as (S,S)-cyclohexane-1,2-diol, attached to a precursor molecule can also direct diastereoselective alkylations to create chiral quaternary centers. nih.gov

When an asymmetric synthesis is not feasible or results in a mixture of stereoisomers, resolution techniques are employed to separate the desired isomer.

Kinetic Resolution: Enzymatic kinetic resolution (EKR) is a highly effective method for separating enantiomers of chiral alcohols and amines. jocpr.com Lipases are the most commonly used enzymes for this purpose due to their broad substrate specificity, commercial availability, and stability in organic solvents. researchgate.net In a typical EKR of racemic this compound (with the amino group suitably protected), a lipase such as Candida antarctica Lipase B (CALB) would be used to catalyze the acylation of the hydroxyl group with an acyl donor like vinyl acetate. The enzyme selectively acylates one enantiomer at a much faster rate than the other. The reaction is stopped at approximately 50% conversion, allowing for the separation of the acylated enantiomer from the unreacted alcohol enantiomer, both in high enantiomeric purity. mdpi.com The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme for the specific substrate.

| Enzyme Source | Acyl Donor | Solvent | Typical Conversion | Achievable Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|---|

| Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | Heptane | ~50% | Up to 96:4 | mdpi.com |

| Candida antarctica Lipase B (CALB) | Isopropenyl Acetate | Toluene | ~50% | >99:1 | General literature |

| Pseudomonas fluorescens Lipase (Amano AK) | Vinyl Acetate | Diisopropyl Ether | ~50% | High | jocpr.com |

Chiral Derivatization: Another strategy for separating enantiomers is through chiral derivatization. This involves reacting the racemic mixture of this compound with an enantiomerically pure chiral derivatizing agent (CDA). The reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties (e.g., boiling point, solubility, chromatographic retention), they can be separated by standard laboratory techniques such as fractional crystallization or chromatography.

Common CDAs for alcohols include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) chloride, which forms diastereomeric esters. wikipedia.org For the primary amine functional group, agents like 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (Marfey's reagent) or isocyanates derived from chiral acids can be used to form diastereomeric amides or ureas. nih.govnih.govacs.org After separation of the diastereomers, the chiral auxiliary is cleaved to yield the pure, separated enantiomers of the target compound.

Elucidation of Molecular Structure and Stereochemical Features

Advanced Spectroscopic Characterization

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-field NMR spectroscopy, including ¹H and ¹³C NMR, is instrumental in mapping the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum is anticipated to display distinct signals corresponding to the various hydrogen atoms in the molecule. The protons of the ethyl group would likely appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group. The protons on the cyclohexane (B81311) ring would present as a complex multiplet in the aliphatic region. The two methylene groups of the aminoethyl substituent would also produce distinct signals, likely multiplets, due to coupling with each other and adjacent protons. The protons of the amine (NH₂) and hydroxyl (OH) groups would appear as broad singlets, and their chemical shifts would be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. Distinct peaks are expected for the two carbons of the ethyl group, the six carbons of the cyclohexane ring, and the two carbons of the aminoethyl group. The chemical shift of the carbon atom bonded to the hydroxyl group (C1) would be in the range typical for tertiary alcohols, while the carbon bearing the ethyl group (C4) and the carbons of the aminoethyl group would also have characteristic chemical shifts.

Predicted ¹H NMR Chemical Shifts for 1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl-CH₃ | 0.8 - 1.0 | Triplet |

| Ethyl-CH₂ | 1.2 - 1.5 | Quartet |

| Cyclohexane-CH₂ | 1.0 - 1.9 | Multiplet |

| Aminoethyl-CH₂-N | 2.5 - 2.9 | Multiplet |

| Aminoethyl-CH₂-C | 1.4 - 1.7 | Multiplet |

| N-H | Variable (broad) | Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-OH) | 70 - 75 |

| C4 (C-Ethyl) | 35 - 45 |

| Cyclohexane Ring Carbons | 20 - 40 |

| Ethyl Group Carbons | 10 - 30 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.

IR Spectroscopy : The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. The N-H stretching vibrations of the primary amine group are anticipated to appear as two bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations of the alkyl groups (ethyl and cyclohexane) would be observed around 2850-3000 cm⁻¹. The C-N and C-O stretching vibrations would be found in the fingerprint region (1000-1300 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy would complement the IR data. The C-C backbone of the cyclohexane ring and the ethyl group would give rise to characteristic Raman signals. The symmetric C-H stretching vibrations are typically strong in the Raman spectrum.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

| C-O Stretch | 1000 - 1200 | Medium |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₀H₂₃NO), the calculated exact mass is approximately 173.1780 g/mol . HRMS would be able to confirm this with high accuracy, helping to distinguish it from other compounds with the same nominal mass. The fragmentation pattern in the mass spectrum would also provide structural information, with likely cleavages occurring at the bonds adjacent to the heteroatoms (oxygen and nitrogen) and the quaternary carbon.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration and preferred conformation. nih.govresearchgate.net Although no specific crystallographic data for this compound has been reported, this technique would be invaluable.

If a suitable single crystal could be grown, X-ray diffraction analysis would reveal:

The precise bond lengths and angles of the molecule.

The conformation of the cyclohexane ring, which is expected to be a chair conformation.

The relative stereochemistry of the substituents at C1 and C4.

The absolute configuration of the chiral center at C1, which can exist as either (R) or (S).

The intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the crystal packing.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment

The carbon atom at position 1 (C1) of the cyclohexane ring is a chiral center, as it is bonded to four different groups: a hydroxyl group, an aminoethyl group, and two different carbon pathways within the ring. Therefore, this compound is a chiral molecule and is expected to be optically active.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential absorption and rotation of plane-polarized light by a chiral molecule. These techniques could be used to distinguish between the two enantiomers, (R)- and (S)-1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol. The sign and magnitude of the Cotton effect in the CD and ORD spectra are characteristic of the absolute configuration of the chiral center. While no experimental data is available, theoretical calculations could predict the expected CD and ORD curves for each enantiomer.

Conformational Preferences of the Cyclohexane Ring System

The cyclohexane ring in this compound is expected to adopt a stable chair conformation to minimize steric strain. The two substituents, the aminoethyl-hydroxyl group at C1 and the ethyl group at C4, can be oriented in either axial or equatorial positions.

Cis and Trans Isomers : Due to the 1,4-disubstitution pattern, the compound can exist as cis and trans diastereomers. In the cis isomer, one substituent would be in an axial position and the other in an equatorial position. In the trans isomer, both substituents would be either axial or equatorial.

Steric Considerations : Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions. The ethyl group is expected to have a strong preference for the equatorial position. The conformational preference of the 1-(2-aminoethyl)-1-ol group is more complex due to the presence of two substituents on the same carbon. However, it is likely that the conformation that places the larger aminoethyl group in an equatorial-like orientation would be favored.

Conformational Equilibrium : For the trans isomer, the diequatorial conformation is expected to be significantly more stable than the diaxial conformation. For the cis isomer, there would be an equilibrium between two chair conformations, and the preferred conformation would depend on the relative steric bulk of the axial ethyl versus the axial aminoethyl-hydroxyl group. Computational modeling would be a valuable tool to predict the relative energies of these different conformations.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| (R)-1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol |

| (S)-1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol |

| cis-1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol |

Investigation of Derivatives and Analogs of 1 2 Aminoethyl 4 Ethylcyclohexan 1 Ol

Modification of the Aminoethyl Side Chain for Enhanced Functionality

The primary amino group of the 2-aminoethyl side chain is a key locus for chemical derivatization due to its nucleophilic character. Modifications at this site can introduce a wide range of functional groups, influencing the molecule's basicity and hydrogen bonding capabilities.

N-Alkylation: The introduction of alkyl groups to the primary amine can be achieved through various synthetic methodologies. Reductive amination or reaction with alkyl halides can yield mono- or di-alkylated products. A more environmentally benign approach involves the use of dialkyl carbonates, such as dimethyl carbonate (DMC), which serve as effective methylating agents. nih.gov Catalytic systems, including those based on non-noble metals like manganese, have proven efficient for the N-alkylation of amines with alcohols, offering a green alternative to traditional methods. nih.gov These reactions proceed with high selectivity, allowing for the synthesis of a variety of N-alkylated derivatives. nih.gov

Interactive Table 1: Examples of N-Alkylation Derivatives

| Alkylating Agent | Catalyst/Conditions | Resulting Derivative |

|---|---|---|

| Methyl Iodide | Base (e.g., K₂CO₃) | 1-(2-(Methylamino)ethyl)-4-ethylcyclohexan-1-ol |

| Dimethyl Sulfate | Base (e.g., NaOH) | 1-(2-(Dimethylamino)ethyl)-4-ethylcyclohexan-1-ol |

| Benzyl (B1604629) Bromide | Base (e.g., Et₃N) | 1-(2-(Benzylamino)ethyl)-4-ethylcyclohexan-1-ol |

N-Acylation: The primary amine readily undergoes acylation to form stable amide derivatives. This transformation is typically accomplished using activated carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a base. orientjchem.orgmdpi.com This reaction is fundamental for producing precursors for fine chemicals and pharmaceuticals. orientjchem.org The N-acylation provides a means to introduce a vast array of functionalities, from simple acetyl groups to more complex aromatic or heterocyclic moieties. mdpi.comresearchgate.net The resulting amides exhibit different electronic and steric properties compared to the parent amine.

Interactive Table 2: Examples of N-Acylation Derivatives

| Acylating Agent | Base | Resulting Derivative |

|---|---|---|

| Acetyl Chloride | Pyridine (B92270) | N-(2-(4-Ethyl-1-hydroxycyclohexyl)ethyl)acetamide |

| Benzoyl Anhydride | Triethylamine | N-(2-(4-Ethyl-1-hydroxycyclohexyl)ethyl)benzamide |

| Chloroacetyl Chloride | N/A | 2-Chloro-N-(2-(4-ethyl-1-hydroxycyclohexyl)ethyl)acetamide |

N-Heterocyclization: The aminoethyl side chain can be incorporated into a heterocyclic ring system. Dehydrogenative N-heterocyclization is a powerful method for constructing indole (B1671886) skeletons from 2-(2-aminoaryl)ethyl alcohols using ruthenium-based catalysts. clockss.org While the parent compound lacks the aryl group necessary for this specific transformation, analogous cyclization strategies can be employed. For instance, reaction with bifunctional electrophiles can lead to the formation of various saturated heterocycles. The reaction of an aminoethyl moiety with appropriate reagents can yield derivatives like piperazine, which can act as an organocatalyst. researchgate.net

Extending the length of the aminoethyl side chain can provide access to analogs with altered spatial arrangements of functional groups. Multistep synthetic sequences are typically required for such modifications. youtube.com One potential strategy involves starting with a different precursor, such as a cyanomethylcyclohexane derivative, which can be reduced and further elaborated.

Further functionalization of the aminoethyl group, beyond simple alkylation or acylation, can introduce complex functionalities. For instance, condensation of the primary amine with aldehydes or ketones can form Schiff bases (imines). These intermediates can then be used to synthesize other derivatives, such as thiazolidinones, by reacting with thioglycolic acid. arabjchem.orgresearchgate.net This approach has been used to generate analogs of 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol with potential biological activities. arabjchem.orgresearchgate.net

Chemical Diversification of the Ethyl Substituent on the Cyclohexane (B81311) Ring

Homologation: The ethyl group can be replaced by longer or shorter alkyl chains (e.g., methyl, propyl, butyl) to probe the effect of chain length. This is most efficiently achieved by utilizing the corresponding 4-alkylcyclohexanone as the starting material in the synthetic pathway. The size of the substituent can influence the conformational equilibrium of the cyclohexane ring. libretexts.org Larger alkyl groups have a stronger preference for the equatorial position to minimize steric strain. libretexts.org

Branched Chains: Introducing branched alkyl groups, such as isopropyl or tert-butyl, at the C4 position significantly increases steric bulk. The synthesis would again rely on the appropriately substituted cyclohexanone (B45756) precursor. The presence of a bulky group like tert-butyl can effectively "lock" the cyclohexane ring in a specific chair conformation where the bulky group occupies an equatorial position. libretexts.org

Interactive Table 3: Analogs with Modified C4-Alkyl Substituents

| C4-Substituent | Precursor | Resulting Analog |

|---|---|---|

| Methyl | 4-Methylcyclohexanone | 1-(2-Aminoethyl)-4-methylcyclohexan-1-ol |

| Propyl | 4-Propylcyclohexanone | 1-(2-Aminoethyl)-4-propylcyclohexan-1-ol |

| Isopropyl | 4-Isopropylcyclohexanone | 1-(2-Aminoethyl)-4-isopropylcyclohexan-1-ol |

Stereocenters: The introduction of a branched alkyl chain that is itself chiral (e.g., a sec-butyl group) would introduce an additional stereocenter into the molecule. This would result in the formation of diastereomers, which may possess distinct properties. The stereochemistry of substituents on a cyclohexane ring is critical, with cis and trans isomers often exhibiting different conformations and stabilities. libretexts.org For instance, in trans-1,2-disubstituted cyclohexanes, the most stable conformation is typically the one where both substituents are in equatorial positions. libretexts.org

Heteroatoms: The incorporation of heteroatoms into the C4-substituent can introduce polarity and hydrogen bonding capabilities. For example, analogs bearing a 4-(methoxyethyl) or 4-(2-fluoroethyl) group could be synthesized from the corresponding functionalized cyclohexanones. The functionalization of cyclohexane rings can be promoted by various catalytic systems, allowing for the introduction of groups like chloro-substituents. mdpi.com

Derivatization of the Tertiary Hydroxyl Group for Novel Scaffolds

The tertiary hydroxyl group at the C1 position, while more sterically hindered and less reactive than a primary or secondary alcohol, represents another valuable point for derivatization. nih.gov Reactions at this position can mask the polar hydroxyl group or introduce functionalities that can be used for further chemical transformations.

Common derivatization strategies for hydroxyl groups include esterification and etherification. researchgate.net

Esterification: Reaction with acyl chlorides or anhydrides, often under forcing conditions or with specific catalysts, can yield the corresponding esters (e.g., acetate, benzoate).

Etherification: Formation of ethers, such as a methyl or benzyl ether, can be achieved using reagents like methyl iodide or benzyl bromide under basic conditions (Williamson ether synthesis), although this is challenging for tertiary alcohols. Silyl (B83357) ethers can also be formed as protecting groups.

Elimination: Tertiary alcohols are prone to dehydration (elimination of water) under acidic conditions to form alkenes. In this case, elimination would likely lead to a mixture of isomeric cyclohexene (B86901) derivatives, with the double bond at the C1-C2 or C1-C6 position. This reaction opens up pathways to a variety of other functionalized cyclohexane scaffolds.

Interactive Table 4: Potential Derivatives of the Tertiary Hydroxyl Group

| Reagent | Reaction Type | Resulting Derivative |

|---|---|---|

| Acetic Anhydride/Pyridine | Esterification | 1-(2-Aminoethyl)-4-ethylcyclohexyl acetate |

| Benzoyl Chloride/DMAP | Esterification | 1-(2-Aminoethyl)-4-ethylcyclohexyl benzoate |

| Concentrated H₂SO₄, Heat | Elimination | 1-(2-Aminoethyl)-4-ethylcyclohex-1-ene |

Synthesis of Ethers, Esters, and Carbamates

The functional groups of 1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol serve as primary sites for the synthesis of new derivatives. Standard organic chemistry methodologies can be applied to generate ethers from the hydroxyl group, esters from the hydroxyl group, and carbamates from the primary amino group.

Ethers: The conversion of the tertiary hydroxyl group to an ether can be accomplished via the Williamson ether synthesis. wikipedia.org This method involves the deprotonation of the alcohol to form an alkoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.orgyoutube.com Due to the steric hindrance of the tertiary alcohol, reaction conditions may require careful optimization. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. libretexts.org

Esters: Esterification of the tertiary hydroxyl group can be achieved by reaction with acyl chlorides or acid anhydrides. This reaction is often catalyzed by a base, such as pyridine or triethylamine, which serves to activate the acylating agent and neutralize the acidic byproduct. The synthesis of esters from alcohols is a fundamental transformation in organic chemistry.

Carbamates: The primary amino group is readily converted into a carbamate (B1207046), a common protecting group and a functional moiety in medicinal chemistry. nih.gov This can be achieved through several routes, including reaction with an alkyl chloroformate in the presence of a base, or by reacting the amine with an isocyanate. nih.govorganic-chemistry.org Another modern approach involves the three-component coupling of the amine, carbon dioxide, and an alkyl halide. nih.govorganic-chemistry.org

The following table summarizes plausible synthetic routes for these derivatives.

| Derivative Class | Functional Group Targeted | General Reaction | Typical Reagents | Expected Product Structure |

| Ether | Tertiary Hydroxyl (-OH) | Williamson Ether Synthesis | 1. NaH2. Alkyl Halide (R-X) | R-O-C₆H₁₀(Et)-(CH₂CH₂NH₂) |

| Ester | Tertiary Hydroxyl (-OH) | Acylation | Acyl Chloride (RCOCl), Pyridine | R-COO-C₆H₁₀(Et)-(CH₂CH₂NH₂) |

| Carbamate | Primary Amino (-NH₂) | Carbamoylation | Alkyl Chloroformate (R-OCOCl) | C₆H₁₁(Et)(OH)-(CH₂CH₂NHCOOR) |

Formation of Cyclic Structures Involving the Hydroxyl Group

The bifunctional nature of this compound, possessing both a hydroxyl and an amino group, allows for intramolecular reactions to form heterocyclic structures. One significant possibility is the formation of a cyclic carbamate, specifically an oxazolidinone ring.

This transformation can be initiated by reacting the molecule with a carbonyl source, such as phosgene (B1210022) or a phosgene equivalent like carbonyldiimidazole, which would react with both the amine and the alcohol. A more direct and modern method involves the reaction of amino alcohols with carbon dioxide, utilizing a hydroxyl group activating reagent like p-toluenesulfonyl chloride (TsCl). rsc.orgresearchgate.net This process proceeds via an SN2-type mechanism with high selectivity, leading to the formation of a five-membered cyclic carbamate. rsc.org Such intramolecular cyclization reactions are valuable for creating rigid, conformationally constrained analogs of the parent molecule. libretexts.org

Synthesis and Characterization of Stereoisomers and Diastereomers of Analogs

The structure of this compound contains two stereocenters: the C1 carbon bearing the hydroxyl and aminoethyl groups, and the C4 carbon bearing the ethyl group. This gives rise to the possibility of four stereoisomers, existing as two pairs of diastereomers (cis and trans) with respect to the relative orientation of the substituents on the cyclohexane ring. Each diastereomer, in turn, is a racemic mixture of two enantiomers.

The synthesis and separation of these stereoisomers are critical for understanding their distinct chemical and biological properties. nih.govresearchgate.net The synthesis of specific stereoisomers of substituted cyclohexanol (B46403) derivatives often relies on stereoselective reduction of a corresponding ketone or through stereospecific multi-step synthetic sequences. researchgate.net

Characterization and assignment of the relative and absolute configurations of these isomers would typically involve:

Chromatographic Separation: Diastereomers can be separated using standard techniques like column chromatography or HPLC. Enantiomers can be resolved by using chiral chromatography or by derivatization with a chiral resolving agent. nih.gov

X-ray Crystallography: Unambiguous determination of the three-dimensional structure and absolute stereochemistry of a crystalline isomer or derivative can be achieved through single-crystal X-ray analysis. nih.gov

Structure-Reactivity Relationship Studies of Novel Derivatives

Modifying the functional groups of this compound to form the derivatives discussed previously (ethers, esters, carbamates, and cyclic structures) significantly alters the molecule's physicochemical properties and, consequently, its reactivity.

Structure-reactivity studies would focus on how these modifications influence factors such as:

Nucleophilicity and Basicity: The primary amine is both nucleophilic and basic. Conversion to a carbamate drastically reduces both properties due to the electron-withdrawing nature of the adjacent carbonyl group.

Steric Hindrance: The addition of ether or ester groups at the tertiary hydroxyl position increases the steric bulk around that center. This can influence the accessibility of the nearby amino group and affect how the molecule interacts with other reagents.

Hydrogen Bonding: The parent compound has both a hydrogen bond donor and acceptor (hydroxyl group) and a hydrogen bond donor (amino group). Esterification or etherification of the hydroxyl group removes its ability to donate a hydrogen bond, which can alter solubility and intermolecular interactions.

Conformational Rigidity: The formation of a cyclic carbamate (oxazolidinone) introduces significant conformational constraints. This locks the relative positions of the atoms involved in the ring system, leading to a more rigid molecular structure compared to the flexible acyclic parent compound.

The following table outlines the expected changes in properties for the synthesized derivatives compared to the parent compound.

| Derivative Type | Change in Basicity of Nitrogen | Change in Nucleophilicity of Oxygen | Steric Hindrance at C1 | Conformational Flexibility |

| Parent Compound | High | Moderate | Baseline | High |

| Ether | Unchanged | Decreased (non-nucleophilic) | Increased | High |

| Ester | Unchanged | Decreased (non-nucleophilic) | Increased | High |

| Carbamate | Significantly Decreased | Unchanged | Baseline | High |

| Cyclic Carbamate | Significantly Decreased | N/A (part of ring) | Increased | Significantly Decreased |

These studies are fundamental to tailoring the molecule for specific applications by providing a predictable understanding of how structural changes impact chemical behavior.

Advanced Materials and Catalytic Applications of 1 2 Aminoethyl 4 Ethylcyclohexan 1 Ol Scaffolds

Role as Chiral Ligands in Asymmetric Catalysis

There is no available literature detailing the design, synthesis, or evaluation of chiral ligands based on the 1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol scaffold.

Design and Synthesis of Novel Chiral Ligands Based on the Scaffold

No studies have been found that report the design or synthesis of chiral ligands derived from this compound.

Evaluation in Enantioselective Transformations (e.g., hydrogenation, C-C coupling)

As no chiral ligands based on this scaffold have been reported, there is no data on their performance in enantioselective transformations such as hydrogenation or carbon-carbon coupling reactions.

Application as Building Blocks in the Synthesis of Complex Organic Molecules

There is no documented use of this compound as a building block, precursor, or intermediate in the synthesis of complex organic molecules, including natural products or other advanced synthetic targets.

Precursors for Natural Product Synthesis

No published synthetic routes to natural products utilize this compound as a starting material or key intermediate.

Intermediates for Advanced Synthetic Targets

The role of this compound as an intermediate for advanced synthetic targets has not been described in the available scientific literature.

Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules held together by non-covalent interactions. These interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions, are central to the formation of larger, organized structures from individual molecular components. Host-guest chemistry is a fundamental concept within this field, where a larger 'host' molecule can recognize and bind a smaller 'guest' molecule with a high degree of specificity.

The structure of this compound possesses functional groups that could potentially participate in such interactions. The primary amine (-NH2) and hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors. This dual capability is a key feature in the formation of extended hydrogen-bonded networks, which are a cornerstone of supramolecular assembly. For instance, similar amino alcohol functionalities in other molecules are known to drive self-assembly into tapes, sheets, or three-dimensional frameworks.

In the context of host-guest chemistry, while there is no data for this compound, other cyclic molecules like cyclodextrins are well-known hosts. wikipedia.org They possess a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate nonpolar guest molecules in aqueous solutions. wikipedia.org Adamantane derivatives, which are structurally rigid hydrocarbons, are often used as guests due to their complementary shape and size for the cyclodextrin (B1172386) cavity. mdpi.comnih.gov The ethylcyclohexane (B155913) portion of the title compound could theoretically act as a guest for a suitable host, but this has not been experimentally verified.

Table 1: Potential Non-Covalent Interactions of this compound Functional Groups

| Functional Group | Potential Interaction Type | Role in Supramolecular Assembly |

| Primary Amine (-NH2) | Hydrogen Bond Donor/Acceptor, Electrostatic | Formation of directional bonds, protonation site for ionic interactions. |

| Tertiary Alcohol (-OH) | Hydrogen Bond Donor/Acceptor | Key for creating robust hydrogen-bonded networks. |

| Ethylcyclohexane Scaffold | Van der Waals, Hydrophobic | Space-filling, potential for inclusion within a host cavity. |

Surface Functionalization and Nanomaterial Hybridization

Surface functionalization is the process of modifying the surface of a material to impart new properties or functionalities. ethz.ch This is a critical technique in materials science for applications ranging from biocompatible coatings on medical implants to creating specific catalytic sites on a substrate.

The primary amine group of this compound is a common anchor point for surface modification. Amines can react with a variety of surface chemistries. For example, on surfaces rich in hydroxyl groups (like silica (B1680970) or metal oxides), the amine can be covalently attached through the use of silane (B1218182) coupling agents. ethz.ch While specific studies on this compound are absent, the general principle of using amino-functionalized molecules to alter surface properties is well-established.

Nanomaterial hybridization involves combining nanomaterials (like nanoparticles, nanotubes, or nanosheets) with other materials to create a hybrid with synergistic or enhanced properties. The functional groups on this compound could theoretically be used to link nanoparticles to a polymer matrix or to functionalize the surface of a nanoparticle itself. For instance, the amine group could coordinate to the surface of a metal nanoparticle, while the cyclohexane (B81311) scaffold could provide compatibility with a surrounding organic medium.

Table 2: Hypothetical Applications in Surface Functionalization

| Application Area | Potential Role of this compound | Relevant Functional Group(s) |

| Biomaterial Coating | Covalent attachment to implant surfaces to improve biocompatibility. | Primary Amine (-NH2) |

| Sensor Development | Immobilization on a sensor chip to create a selective binding site. | Primary Amine (-NH2), Hydroxyl (-OH) |

| Nanoparticle Stabilization | Capping agent to prevent aggregation of nanoparticles in solution. | Primary Amine (-NH2) |

| Chromatography | Bonding to a stationary phase to create a modified surface for separations. | Primary Amine (-NH2) |

Future Perspectives and Emerging Research Directions

Development of Next-Generation Sustainable Synthetic Methodologies

The future synthesis of 1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol and its derivatives will prioritize green chemistry principles to minimize environmental impact. Research will likely focus on moving away from stoichiometric reagents and harsh conditions towards catalytic and environmentally benign systems.

Key research avenues include:

Biocatalysis: Utilizing enzymes such as keto reductases (KREDs) and amine transaminases (ATAs) offers a highly selective and sustainable route. researchgate.net A potential pathway could involve the enzymatic reduction and amination of a 1,4-cyclohexanedione (B43130) precursor, which itself can be derived from bio-based materials like succinic acid. researchgate.net This approach promises high stereoselectivity under mild, aqueous conditions.

Heterogeneous Catalysis: The development of robust, reusable catalysts is a cornerstone of sustainable synthesis. Research into recyclable catalysts, such as zeolites or immobilized metal nanoparticles on solid supports, could facilitate the synthesis with improved atom economy and simplified product purification. researchgate.netscirp.org These catalysts could be applied in key steps like hydrogenation or amination reactions.

Green Solvents and Solvent-Free Reactions: A significant push will be towards replacing traditional volatile organic compounds (VOCs) with greener alternatives like water or performing reactions under solvent-less conditions. scirp.orgrsc.org The self-solvent system, where one of the reactants acts as the solvent, is another promising strategy to reduce waste. scirp.org

| Sustainable Strategy | Potential Application in Synthesizing this compound | Advantages |

| Biocatalysis | Stereoselective reduction and amination of a diketone precursor using KREDs and ATAs. researchgate.net | High selectivity, mild reaction conditions, use of renewable resources. |

| Heterogeneous Catalysis | Use of recyclable catalysts like Na-Y zeolite for amination steps. scirp.org | Catalyst reusability, reduced waste, easier product purification. |

| Flow Chemistry | Continuous production using immobilized catalysts in microreactors. | Enhanced safety, better process control, easy scalability. |

| Solvent Minimization | Water-driven reactions or solvent-free conditions. scirp.orgrsc.org | Reduced environmental impact, lower cost, inherent safety. |

High-Throughput Experimentation and Automated Synthesis for Libraries of Analogs

To efficiently explore the chemical space around this compound, high-throughput experimentation (HTE) and automated synthesis platforms will be indispensable. These technologies enable the rapid creation and screening of large libraries of analogous compounds, accelerating the discovery of molecules with optimized properties.

Future research will likely involve:

Automated Flow Synthesis: Coupling automated flow synthesis platforms with planning software can streamline the production of derivatives. nih.gov This would allow for systematic modifications to the core structure, such as varying the alkyl substituent at the C4 position or altering the length and functionality of the aminoethyl side chain.

Library Design: A rationally designed library of analogs could be synthesized to establish structure-activity relationships (SAR). By systematically altering specific parts of the molecule, researchers can map how structural changes influence its chemical and physical properties.

| Library Variation Point | Example Modifications | Purpose |

| C4-Alkyl Group | Methyl, Propyl, Isopropyl, Butyl, Cyclohexyl | Investigate steric and electronic effects on conformation and properties. |

| Aminoethyl Chain | Aminomethyl, Aminopropyl, N-alkylation | Modulate basicity and hydrogen bonding capability. |

| Cyclohexane (B81311) Ring | Introduction of other substituents, stereoisomers | Explore conformational preferences and their impact on function. |

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning and Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis. researchgate.net For this compound, these computational tools can dramatically accelerate research and development cycles.

Key applications include:

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can propose novel and efficient synthetic routes that may not be obvious to human chemists. nih.govsemanticscholar.org These programs analyze vast reaction databases to identify the most plausible and cost-effective pathways. semanticscholar.org

Reaction Prediction and Optimization: ML models can predict the outcomes of unknown reactions and suggest optimal conditions (e.g., temperature, solvent, catalyst), thereby minimizing the need for extensive empirical screening. nih.govresearchgate.net

In Silico Compound Design: AI algorithms can be used to design new analogs of this compound with specific desired properties in silico, prioritizing the most promising candidates for synthesis.

| AI/ML Application | Function | Impact on Research |

| Retrosynthesis Planning | Proposes multiple synthetic routes from starting materials. semanticscholar.org | Accelerates the design of efficient and novel syntheses. |

| Reaction Condition Recommendation | Suggests optimal solvents, catalysts, and temperatures. nih.gov | Reduces experimental effort and resource consumption. |

| Property Prediction | Forecasts physicochemical properties of unsynthesized analogs. | Enables prioritization of synthetic targets. |

| Generative Models | Designs novel molecules with desired characteristics. | Expands the accessible chemical space for discovery. |

Exploration of Gas-Phase Reactivity and Advanced Spectroscopic Techniques (e.g., Cryogenic IR Spectroscopy)

Studying the intrinsic properties of this compound in the gas phase, free from solvent interference, can provide fundamental insights into its structure, stability, and reactivity.

Future research directions in this area are:

Tandem Mass Spectrometry: Investigating the fragmentation pathways of the protonated molecule in the gas phase can reveal details about its chemical bonds and reaction mechanisms, such as competitive dehydration and deamination. researchgate.net

Cryogenic Infrared Spectroscopy: This powerful technique involves cooling isolated ions to cryogenic temperatures, resulting in highly resolved vibrational spectra. fu-berlin.de For this compound, cryogenic IR spectroscopy could distinguish between different conformers (e.g., chair conformations with axial vs. equatorial substituents) and precisely characterize the hydrogen bonding interactions within the molecule. This provides a much clearer picture than traditional IR spectroscopy, where broad absorptions often obscure fine structural details. libretexts.orgresearchgate.net

| Technique | Information Gained | Advantage over Conventional Methods |

| Tandem Mass Spectrometry | Intrinsic fragmentation patterns and reaction mechanisms (dehydration, deamination). researchgate.net | Reveals inherent molecular stability and reactivity without solvent effects. |

| Cryogenic IR Spectroscopy | High-resolution vibrational spectra of distinct conformers. fu-berlin.de | Resolves fine spectral features to identify specific isomers and intramolecular interactions. |

| Gas Chromatography-IRMS | Isotopic analysis of the molecule and its fragments. nih.gov | Provides information on reaction pathways and origins of starting materials. |

Investigation of Solid-State Properties and Polymorphism for Crystalline Materials

The arrangement of molecules in the solid state dictates many of a material's bulk properties. Given its capacity for hydrogen bonding through both hydroxyl and amino groups, this compound is a strong candidate for exhibiting polymorphism—the ability to crystallize in multiple different forms. nih.gov

A thorough investigation would involve:

Polymorph Screening: A systematic search for different crystalline and amorphous forms by varying crystallization conditions (e.g., solvent, temperature, cooling rate).

Structural Characterization: Utilizing techniques like Powder X-ray Diffraction (PXRD), solid-state NMR (ssNMR), and Raman spectroscopy to determine the crystal structures of different polymorphs. nih.gov

Physicochemical Profiling: Characterizing the distinct properties of each solid form, such as melting point, solubility, dissolution rate, and stability. researchgate.net Understanding the thermodynamic and kinetic relationships between polymorphs is crucial, as metastable forms can be common. berkeley.edunih.gov This knowledge is vital for applications where solid-state properties are critical, such as in pharmaceuticals or materials science. researchgate.net

| Property | Analytical Technique(s) | Importance |

| Crystal Structure | Powder X-ray Diffraction (PXRD), Single Crystal X-ray Diffraction | Defines the unique packing arrangement of a polymorph. |

| Thermal Behavior | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Determines melting points, phase transitions, and thermal stability. |

| Solubility/Dissolution | HPLC, UV-Vis Spectroscopy | Critical for bioavailability in pharmaceutical applications and performance in material formulations. researchgate.net |

| Spectroscopic Fingerprint | Solid-State NMR, IR/Raman Spectroscopy | Provides a unique spectral signature for each polymorph for identification and quality control. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.